molecular formula C21H32N2O3 B2375569 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide CAS No. 921865-32-9

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide

Cat. No.: B2375569
CAS No.: 921865-32-9
M. Wt: 360.498
InChI Key: UIPVSWOAAXZODI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a benzo[b][1,4]oxazepine core substituted with isobutyl, dimethyl, and oxo groups at positions 5, 3, and 4, respectively. The 7-position is further functionalized with a 3,3-dimethylbutanamide moiety. Its synthesis likely involves multi-step organic reactions, including cyclization and amidation, as inferred from methodologies in related studies .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-14(2)12-23-16-10-15(22-18(24)11-20(3,4)5)8-9-17(16)26-13-21(6,7)19(23)25/h8-10,14H,11-13H2,1-7H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPVSWOAAXZODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)CC(C)(C)C)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide is a complex organic compound with significant potential for biological activity. The compound belongs to the class of oxazepines and exhibits structural features that may confer unique pharmacological properties. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H30N2O5 with a molecular weight of approximately 426.513 g/mol. The compound features a tetrahydrobenzo[b][1,4]oxazepin core structure which is known for its association with various biological activities.

Structural Features

ComponentDescription
Core StructureTetrahydrobenzo[b][1,4]oxazepin
SubstituentsIsobutyl group and dimethyl groups
Functional GroupsAmide and carbonyl groups

Research indicates that derivatives of oxazepines may function as kinase inhibitors. Kinases are critical in various cellular processes including cell proliferation and apoptosis. The specific biological activity of this compound is hypothesized to involve interactions with key protein targets that regulate these processes.

Potential Therapeutic Applications

  • Cancer Treatment : Oxazepine derivatives have shown promise in inhibiting pathways associated with cancer progression.
  • Anti-inflammatory Effects : Compounds similar to this structure have been studied for their potential in treating inflammatory diseases due to their ability to modulate signaling pathways related to inflammation.
  • Neurological Disorders : The compound's interaction with RIP1 kinase may provide therapeutic benefits for neurodegenerative diseases.

In Vitro Studies

Studies on related compounds have demonstrated their ability to inhibit specific kinases involved in signaling pathways linked to cancer and inflammation. For instance:

  • Compound : 4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
    • Biological Activity : Exhibits potential as a RIP1 kinase inhibitor.
    • Findings : Modulates apoptosis and necrosis signaling pathways.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
Dibenzo[b,f][1,4]oxazepine derivativesSimilar core structureKinase inhibition
Benzamide derivativesContains benzamide moietyVarious therapeutic effects
Trifluoromethyl-substituted amidesTrifluoromethyl group presentPotential anti-inflammatory properties

These comparisons highlight the unique attributes of N-(5-isobutyl-3,3-dimethyl-4-oxo) that may lead to distinct biological properties not present in other compounds.

Synthesis Methods

The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo) typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Tetrahydrobenzo[b][1,4]oxazepin Core : This involves cyclization reactions that construct the oxazepin framework.
  • Introduction of Substituents : Isobutyl and dimethyl groups are introduced through alkylation processes.
  • Amidation Reaction : The final step involves the formation of the amide bond with 3,3-dimethylbutanamide.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s benzooxazepine core is structurally analogous to other bioactive heterocycles. Below is a comparative analysis with three related compounds based on structural motifs and inferred properties:

Compound Core Structure Key Substituents Reported Bioactivity Synthesis Complexity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide Benzo[b][1,4]oxazepine Isobutyl, dimethyl, oxo, dimethylbutanamide Hypothesized kinase inhibition (based on analogs) High (multi-step)
Salternamide E Macrolactam Halogenated aromatic, amide Cytotoxic activity against cancer cell lines Moderate
Plant-derived benzooxazepine analogs Benzooxazepine Varied alkyl/aryl groups Antimicrobial, anti-inflammatory Moderate to high
Lumped surrogate compounds (e.g., from environmental studies) Simplified heterocycles Generic substituents Used in environmental modeling (no direct bioactivity) Low

Key Observations:

Bioactivity: Unlike Salternamide E, which has documented cytotoxicity , the target compound’s bioactivity remains speculative.

Synthetic Complexity : The target compound’s synthesis likely exceeds that of Salternamide E due to its branched alkyl and amide substituents, requiring precise stereochemical control .

Methodological Insights from Comparative Studies

Structural Characterization

The SHELX software suite (e.g., SHELXL, SHELXS) is critical for refining crystallographic data of such complex molecules . For example, enantiomorph-polarity parameters (e.g., Rogers’ η or Flack’s x) ensure accurate stereochemical assignments, which are vital for comparing chiral centers in analogs like Salternamide E .

Bioactivity Profiling

LC/MS-based metabolite screening, as applied to marine actinomycetes , could identify minor bioactive derivatives of the target compound. This approach contrasts with lumping strategies in environmental chemistry, where structural simplification sacrifices specificity for computational efficiency .

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity and yield?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with cyclization to form the oxazepine core, followed by amide bond formation. Critical steps include:

  • Cyclization Optimization : Use sodium borohydride to reduce keto intermediates under inert atmospheres to prevent oxidation .
  • Amide Coupling : Employ coupling agents like EDCI/HOBt in anhydrous dichloromethane to minimize hydrolysis .
  • Purification : Combine recrystallization (ethanol/water) and column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
    Yield improvements (60–75%) require precise temperature control and stoichiometric ratios of intermediates .

Basic: Which analytical techniques are most reliable for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the oxazepine ring (δ 4.2–4.8 ppm for CH2_2-O) and amide protons (δ 8.1–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected m/z: 424.5 g/mol) with electrospray ionization (ESI+) .
  • X-ray Crystallography : Resolve stereochemistry for crystalline derivatives, particularly at the 3,3-dimethylbutanamide moiety .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from assay variability. Mitigate via:

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .
  • Dose-Response Curves : Compare IC50_{50} values across multiple replicates to identify outliers .
  • Target Validation : Perform knock-down/overexpression studies (e.g., CRISPR for suspected enzyme targets) to confirm mechanistic relevance .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
Focus on modifying:

  • Isobutyl Group : Replace with ethyl or allyl to assess steric effects on receptor binding .
  • Oxazepine Ring : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability .
  • Amide Linker : Test sulfonamide or ester analogs to evaluate hydrolytic resistance .
    Screen analogs using high-throughput assays (e.g., fluorescence polarization for enzyme inhibition) .

Basic: What are the critical physicochemical properties affecting experimental design?

Methodological Answer:

  • Solubility : Poor aqueous solubility (logP ≈ 3.5) necessitates dimethyl sulfoxide (DMSO) for in vitro studies .
  • Stability : Degrades under acidic conditions (pH <4); store at −20°C in amber vials .
  • Melting Point : 148–152°C (DSC); use differential scanning calorimetry to confirm batch consistency .

Advanced: What strategies are recommended for in vivo pharmacokinetic studies?

Methodological Answer:

  • Metabolite Identification : Use LC-MS/MS to detect Phase I (oxidation) and Phase II (glucuronidation) metabolites in rodent plasma .
  • Bioavailability Enhancement : Formulate with cyclodextrins or lipid nanoparticles to improve oral absorption .
  • Tissue Distribution : Radiolabel the compound (14C^{14}C) for quantitative whole-body autoradiography .

Basic: What is the hypothesized mechanism of action?

Methodological Answer:
Preliminary data suggest:

  • Enzyme Inhibition : Potent inhibition of cyclooxygenase-2 (COX-2) with Ki_i = 12 nM, validated via enzyme kinetics .
  • Receptor Antagonism : Binds to vasopressin V2 receptors (IC50_{50} = 0.8 µM) in radioligand displacement assays .
  • Cellular Apoptosis : Activates caspase-3 in cancer cells (1.5-fold increase at 10 µM) .

Advanced: How can computational modeling guide lead optimization?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses with COX-2 (PDB: 5KIR); prioritize residues Arg120 and Tyr355 .
  • QSAR Models : Train models on IC50_{50} data from 50 analogs to predict bioactivity of virtual libraries .
  • MD Simulations : Simulate 100-ns trajectories to assess conformational stability in lipid bilayers .

Advanced: How to address stereochemical challenges during synthesis?

Methodological Answer:

  • Chiral Resolution : Use preparative HPLC with a Chiralpak AD-H column to separate enantiomers .
  • Asymmetric Catalysis : Employ Jacobsen’s catalyst for enantioselective epoxidation of allyl intermediates .
  • Circular Dichroism (CD) : Confirm absolute configuration of stereocenters post-synthesis .

Basic: What are best practices for scaling up synthesis?

Methodological Answer:

  • Flow Chemistry : Use continuous flow reactors for cyclization (residence time: 30 min, 80°C) to improve reproducibility .
  • Green Solvents : Replace dichloromethane with 2-methyl-THF to reduce environmental impact .
  • Process Analytics : Implement in-line FTIR to monitor reaction progress and minimize impurities .

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